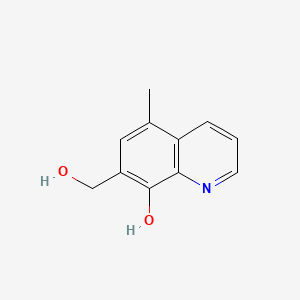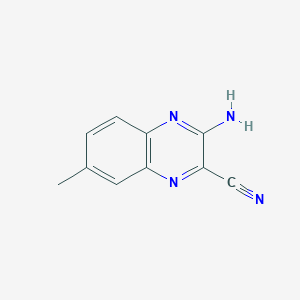![molecular formula C6H3Cl2N3 B11908028 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11908028.png)
3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
准备方法
合成路线和反应条件
3,7-二氯-1H-吡唑并[4,3-c]吡啶的合成通常涉及在特定条件下对适当的前体进行环化。一种常见的方法是使3,7-二氯吡唑与合适的吡啶衍生物反应。该反应通常在碱性条件下进行,例如碳酸钾,并在如二甲基甲酰胺 (DMF) 的溶剂中,在升高的温度下进行。
工业生产方法
3,7-二氯-1H-吡唑并[4,3-c]吡啶的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高化合物的产率和纯度。此外,重结晶或色谱等纯化步骤用于获得最终产物。
化学反应分析
反应类型
3,7-二氯-1H-吡唑并[4,3-c]吡啶可以进行各种化学反应,包括:
取代反应: 氯原子可以通过亲核取代反应被其他官能团取代。
氧化和还原: 该化合物可以在特定条件下被氧化或还原,形成不同的衍生物。
偶联反应: 它可以与芳基或烷基卤代物进行偶联反应,形成更复杂的结构。
常见的试剂和条件
亲核取代: 如甲醇钠或叔丁醇钾等试剂,在甲醇或 DMF 等溶剂中。
氧化: 如高锰酸钾或过氧化氢等氧化剂。
还原: 如氢化铝锂或硼氢化钠等还原剂。
偶联反应: 使用如芳基硼酸等试剂的钯催化的偶联反应。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,亲核取代可以产生具有各种官能团的衍生物,而偶联反应可以产生联芳基化合物。
4. 科研应用
3,7-二氯-1H-吡唑并[4,3-c]吡啶在科学研究中有多种应用,包括:
化学: 用作合成更复杂杂环化合物的构建块。
生物学: 作为具有抗菌或抗癌性质的生物活性分子的潜在用途进行了研究。
医学: 由于其独特的化学结构和生物活性,它被探索为潜在的药物候选者。
工业: 在开发新材料或作为合成特种化学品的先驱中使用。
科学研究应用
3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
3,7-二氯-1H-吡唑并[4,3-c]吡啶的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节它们的活性,并导致各种生物学效应。例如,它可能抑制细胞增殖中涉及的某些酶,使其成为潜在的抗癌剂。确切的分子途径和靶标取决于具体的应用和化合物的结构。
相似化合物的比较
类似化合物
1H-吡唑并[3,4-b]吡啶: 另一类具有不同取代模式的吡唑并吡啶类化合物。
吡唑并[3,4-d]嘧啶: 具有类似稠环体系但杂原子不同的化合物。
吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶: 具有额外稠环的更复杂的结构。
独特性
3,7-二氯-1H-吡唑并[4,3-c]吡啶是独特的,因为它具有特定位置的氯原子,这可以影响其反应性和生物活性。这种独特的结构使其能够与分子靶标发生独特的相互作用,使其成为各种研究应用的宝贵化合物。
属性
分子式 |
C6H3Cl2N3 |
|---|---|
分子量 |
188.01 g/mol |
IUPAC 名称 |
3,7-dichloro-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11) |
InChI 键 |
UWZYGDPUGXPNKC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=NNC(=C2C=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B11907999.png)
![6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11908003.png)



![6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine](/img/structure/B11908040.png)


